REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.[N+:11]([C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)([O-:13])=[O:12].N1C=CC=CC=1>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[N+:11]([C:14]1[CH:15]=[N:16][N:17]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)[CH:18]=1)([O-:13])=[O:12] |f:4.5.6|
|
Name
|
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)B(O)O)C
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
545 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washing with DCM
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with 0-30% ethyl acetate in cyclohexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |